3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(21-12-11-14-13-22-16-6-2-1-5-15(14)16)10-9-19-23-17-7-3-4-8-18(17)28(26,27)24-19/h1-8,13,22H,9-12H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRAIYNCDSWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and aniline derivatives.
Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine core, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
Medicinally, 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazine core and indole moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Data Table: Structural and Pharmacological Comparison
*Calculated based on molecular formula.
Research Findings and Mechanistic Insights
- Synthesis : All analogs (A–C) were synthesized via DCC-mediated amide coupling between NSAID carboxylic acids and tryptamine, ensuring structural consistency in the propanamide linkage .
- The benzothiadiazine group in the target compound may introduce unique effects, such as diuretic or antioxidant properties, distinct from NSAID-based analogs .
- Pharmacokinetics : Tryptamine conjugation improves blood-brain barrier penetration in some analogs, suggesting CNS applicability .
Biological Activity
The compound 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a member of the benzothiadiazine class, which has been noted for various biological activities. This article explores its biological activity, including its potential pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 350.42 g/mol
Biological Activity Overview
Research indicates that compounds within the benzothiadiazine class exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain benzothiadiazines have been associated with reduced inflammation in various models.
- Cytotoxicity Against Cancer Cells : Studies have suggested potential anticancer properties through mechanisms involving apoptosis induction.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for microbial survival.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise microbial cell membranes.
- Interference with Cellular Signaling Pathways : Potential modulation of pathways involved in inflammation and cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzothiadiazine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 µg/mL to 1250 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1250 |
| Compound B | Candida albicans | 250 |
Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory effects of a related compound were assessed using an animal model of acute inflammation. The compound significantly reduced edema in treated groups compared to controls .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Treatment A | 40 |
| Treatment B | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
